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Compound of Interest

Compound Name: Brillant Orange

Cat. No.: B13756036 Get Quote

Introduction
Brilliant Orange is a novel, high-performance organic fluorophore designed for the vibrant and

specific staining of cellular components in fixed-cell preparations. Characterized by its

exceptional brightness and high photostability, Brilliant Orange is an ideal choice for a wide

range of fluorescence microscopy applications, including immunofluorescence, colocalization

studies, and high-content screening. Its spectral properties, with excitation and emission

maxima in the orange range of the spectrum, allow for easy integration into multicolor imaging

experiments with common blue, green, and far-red fluorescent probes.

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the effective use of Brilliant Orange for staining fixed cells. The

protocols detailed below are suitable for both adherent and suspension cell cultures and are

compatible with standard fixation and permeabilization techniques.

Quantitative Data Presentation
The photophysical properties of Brilliant Orange are summarized in the table below. This data

highlights the dye's suitability for fluorescence imaging, characterized by a high quantum yield

and excellent photostability, ensuring bright and durable fluorescent signals.
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Property Value

Excitation Maximum (Ex max) ~550 nm

Emission Maximum (Em max) ~565 nm

Quantum Yield (Φ) ~0.60[1][2]

Molar Extinction Coefficient ~58,000 cm⁻¹M⁻¹[1][2]

Photostability High[1][2]

Experimental Protocols
Protocol 1: Staining Fixed Adherent Cells
This protocol outlines the procedure for staining adherent cells cultured on glass coverslips or

in multi-well plates.

Materials:

Cells cultured on sterile glass coverslips or in imaging-compatible plates

Phosphate-Buffered Saline (PBS), pH 7.4

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

0.1% Triton™ X-100 in PBS for permeabilization

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

Brilliant Orange Staining Solution (refer to manufacturer's instructions for dilution)

Mounting Medium with DAPI (optional, for nuclear counterstaining)

Procedure:

Cell Culture: Grow adherent cells on coverslips or plates to the desired confluency.

Washing: Gently wash the cells twice with PBS to remove culture medium.[3]
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Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3][4][5]

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[4]

Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at

room temperature.[4][6] This step is necessary for intracellular targets.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking (Optional but Recommended): If performing immunostaining in conjunction with

Brilliant Orange, block non-specific antibody binding by incubating with Blocking Buffer for 1

hour at room temperature.[4]

Staining: Incubate the cells with the Brilliant Orange Staining Solution for 30-60 minutes at

room temperature, protected from light. The optimal staining time may vary depending on the

cell type and target.[6]

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

Counterstaining (Optional): If desired, counterstain the nuclei with a DAPI-containing

mounting medium.

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate

mounting medium. For cells in plates, add PBS or mounting medium to the wells. Image the

stained cells using a fluorescence microscope equipped with appropriate filters for orange

fluorescence.

Protocol 2: Staining Fixed Suspension Cells
This protocol is designed for staining cells grown in suspension.

Materials:

Suspension cell culture

Phosphate-Buffered Saline (PBS), pH 7.4

4% Paraformaldehyde (PFA) in PBS (freshly prepared)
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0.1% Triton™ X-100 in PBS

Brilliant Orange Staining Solution

Microcentrifuge tubes

Mounting Medium

Procedure:

Cell Harvesting: Pellet the suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step

twice.

Fixation: Resuspend the cells in 4% PFA in PBS and incubate for 15 minutes at room

temperature.[4][5]

Washing: Pellet the cells and wash three times with PBS.[4]

Permeabilization: Resuspend the cells in 0.1% Triton™ X-100 in PBS and incubate for 10

minutes at room temperature.[4][6]

Washing: Pellet the cells and wash three times with PBS.

Staining: Resuspend the cell pellet in the Brilliant Orange Staining Solution and incubate for

30-60 minutes at room temperature, protected from light.[6]

Washing: Pellet the cells and wash three times with PBS to remove excess dye.

Mounting and Imaging: Resuspend the final cell pellet in a small volume of PBS or mounting

medium. Mount a drop of the cell suspension onto a microscope slide and cover with a

coverslip. Image using a fluorescence microscope.

Mandatory Visualizations
Experimental Workflow for Staining Fixed Adherent
Cells
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Cell Preparation Staining Imaging

1. Culture Adherent Cells 2. Wash with PBS 3. Fix with 4% PFA 4. Wash with PBS 5. Permeabilize (0.1% Triton X-100) 6. Wash with PBS 7. Stain with Brilliant Orange 8. Wash with PBS 9. Mount Coverslip 10. Fluorescence Microscopy
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Caption: Workflow for staining fixed adherent cells with Brilliant Orange.

Generalized Signaling Pathway Visualization
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Caption: Detection of a target protein using Brilliant Orange staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13756036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

